molecular formula C21H19N3O5 B6032978 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B6032978
M. Wt: 393.4 g/mol
InChI Key: HLCOTFGAIIDJQF-UHFFFAOYSA-N
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Description

4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring, a phenyl group, and an ethoxycarbonyl group

Properties

IUPAC Name

[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-3-28-20(26)15-4-8-16(9-5-15)22-19(25)14-6-10-17(11-7-14)29-21(27)18-12-13-24(2)23-18/h4-13H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCOTFGAIIDJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenyl and ethoxycarbonyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate include other pyrazole derivatives and phenyl carbamates. Examples include:

  • 1-methyl-1H-pyrazole-5-carboxylate
  • 4-(ethoxycarbonyl)phenyl carbamate
  • Phenyl 1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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